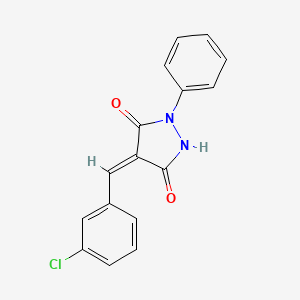![molecular formula C25H19F3N2O B5158908 3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5158908.png)
3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and apoptosis. This compound has gained significant attention in the scientific community due to its potential applications in cancer research and drug development.
Mechanism of Action
The mechanism of action of 3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide involves the inhibition of CK2, which is a serine/threonine protein kinase that is overexpressed in various cancer cells. This inhibition leads to the suppression of various signaling pathways involved in cell growth and proliferation, ultimately leading to the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and suppress tumor growth. Moreover, it has been reported to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is its high potency and selectivity towards CK2. This makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one of the limitations of this compound is its low solubility, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide. Some of these include:
1. Developing more efficient synthesis methods to improve the yield and purity of the compound.
2. Studying the pharmacokinetics and pharmacodynamics of the compound to optimize its dosing and administration.
3. Investigating the potential of the compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and inflammatory diseases.
4. Developing more potent and selective inhibitors of CK2 based on the structure of this compound.
In conclusion, this compound is a promising compound with potential applications in cancer research and drug development. Its high potency and selectivity towards CK2 make it an ideal tool for studying the role of CK2 in various cellular processes. Further research is needed to optimize its pharmacokinetics and pharmacodynamics and develop more potent and selective inhibitors of CK2.
Synthesis Methods
The synthesis of 3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide involves several steps, including the condensation of 2-amino-3-methylquinoline with 4-methylbenzaldehyde, followed by acylation with 3-(trifluoromethyl)benzoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, it has been reported to enhance the efficacy of chemotherapy drugs and radiation therapy.
properties
IUPAC Name |
3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O/c1-15-10-12-17(13-11-15)23-16(2)22(20-8-3-4-9-21(20)30-23)24(31)29-19-7-5-6-18(14-19)25(26,27)28/h3-14H,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAMDSBOMZICIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)
![N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5158888.png)

![N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5158894.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158898.png)
![17-(2-ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5158902.png)
![N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B5158915.png)